

The Pharmacology of 1-(2-Methoxyphenyl)piperazine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **1-(2-Methoxyphenyl)piperazine**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It is a known metabolite of several clinically used drugs, including urapidil and enciprazine, and has been investigated for its own pharmacological properties. This technical guide provides a comprehensive overview of the pharmacology of 1-MPP, with a focus on its receptor binding profile, functional activity, signaling pathways, and preclinical data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working with this compound or related chemical scaffolds.

Introduction

1-(2-Methoxyphenyl)piperazine, also known as o-methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative that has garnered interest due to its interactions with various neurotransmitter receptors, particularly serotonin receptors.^{[1][2]} Its presence as an active metabolite of several medications necessitates a thorough understanding of its pharmacological profile to fully characterize the therapeutic and potential side effects of the parent drugs.^[3] This guide synthesizes the current knowledge on 1-MPP, presenting

quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Receptor Binding Profile

The primary pharmacological characteristic of 1-MPP is its high affinity for the serotonin 5-HT1A receptor.[4][5] It also interacts with other serotonin receptor subtypes and adrenergic receptors, albeit with lower affinity. Its affinity for dopamine receptors is generally low.[6][7]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of **1-(2-Methoxyphenyl)piperazine** and its derivatives for various neurotransmitter receptors. Data has been compiled from multiple sources and the specific compound and experimental conditions are noted where available.

| Receptor Subtype | Ligand/Compound | Ki (nM) | Species/Tissue Source | Radioisotope | Reference |
|---------------------|---|--------------------------|-----------------------|---------------|-----------|
| Serotonin Receptors | | | | | |
| 5-HT1A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | Human | [3H]8-OH-DPAT | [4] |
| 5-HT1A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine | 21.3 | Human | [3H]8-OH-DPAT | [4] |
| 5-HT1A | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 476 | Not Specified | Not Specified | [2] |
| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | Low to Moderate Affinity | Not Specified | Not Specified | [6] |
| 5-HT7 | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6 | Not Specified | Not Specified | [2] |

Dopamine
Receptors

| | | | | | |
|----|--|---------------|---------------|---------------|---------------------|
| D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | High Affinity | Not Specified | Not Specified | [6] |
|----|--|---------------|---------------|---------------|---------------------|

| | | | | | |
|-----|--|------|-------|---------------|---------------------|
| D2L | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoyl amide | 76.4 | Human | Not Specified | [7] |
|-----|--|------|-------|---------------|---------------------|

| | | | | | |
|----|--|-----|-------|---------------|---------------------|
| D3 | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoyl amide | 0.5 | Human | Not Specified | [7] |
|----|--|-----|-------|---------------|---------------------|

Adrenergic
Receptors

| | | | | | |
|----|--|-----|---------------------|--------------|---------------------|
| α1 | 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | Rat Cerebral Cortex | [3H]prazosin | [1] |
|----|--|-----|---------------------|--------------|---------------------|

| | | | | | |
|----|---|-----|---------------------|--------------|---------------------|
| α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2- | 2.4 | Rat Cerebral Cortex | [3H]prazosin | [1] |
|----|---|-----|---------------------|--------------|---------------------|

methoxyphenyl)piperazine

| | | | | | |
|----|---|-------------------|---------------------|---------------|---------------------|
| | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | Large Variability | Not Specified | Not Specified | [6] |
| α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | >341 | Rat Cerebral Cortex | [3H]clonidine | [1] |

Functional Activity

1-MPP exhibits partial agonist activity at the 5-HT1A receptor. This intrinsic activity is responsible for many of its observed physiological effects. At α1-adrenergic receptors, derivatives of 1-MPP have been shown to act as antagonists.

Data Presentation: Functional Activity (EC50/IC50)

Quantitative data on the functional potency of 1-MPP is limited. The following table provides available data for related compounds.

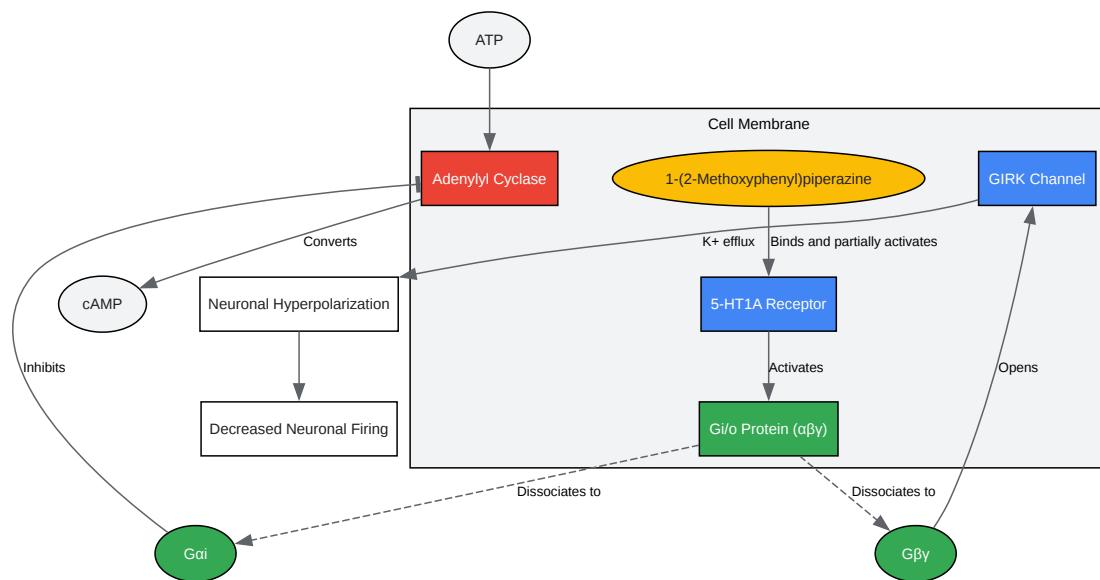
| Assay Type | Receptor | Compound | Potency (EC50/IC50 in nM) | Effect | Reference |
|--|----------|---|---------------------------------|------------|-----------|
| Cytotoxicity (MTT assay) | - | 1-(4-methoxyphenyl)piperazine | >1000 | - | [8] |
| α1- Adrenoceptor Antagonism (pA2) | α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 8.807 (pA2 value) | Antagonist | [1] |

Signaling Pathways

The functional effects of 1-MPP are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems.

5-HT1A Receptor Signaling

As a partial agonist at the 5-HT1A receptor, 1-MPP activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociation of the G-protein $\beta\gamma$ subunits can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

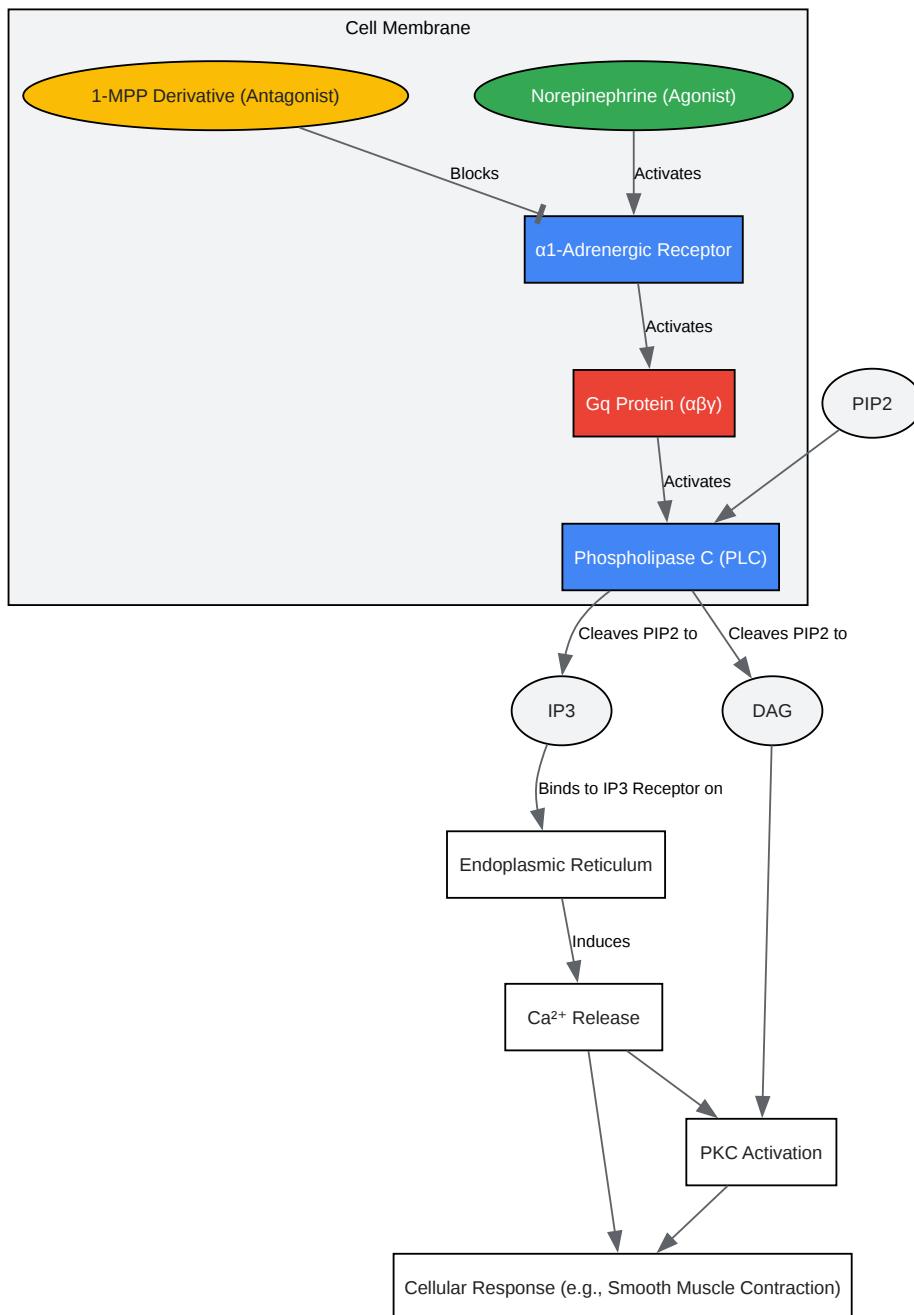


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5-HT1A Receptor Signaling Pathway for 1-MPP.

α1-Adrenergic Receptor Signaling

Derivatives of 1-MPP act as antagonists at α1-adrenergic receptors. These receptors are coupled to the Gq signaling pathway. Antagonism by 1-MPP derivatives would block the downstream cascade initiated by endogenous agonists like norepinephrine, which involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).



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α1-Adrenergic Receptor Antagonism by 1-MPP Derivatives.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific pharmacokinetic parameters for 1-MPP are not extensively reported in publicly available literature. However, based on data from related piperazine derivatives, it is expected to be orally bioavailable and distribute into the central nervous system.[\[9\]](#)

For the structurally similar compound 1-(4-methoxyphenyl)piperazine (MeOPP), the primary route of metabolism is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[\[10\]](#)[\[11\]](#) It is highly probable that 1-MPP undergoes a similar metabolic fate, with CYP2D6 playing a significant role. Other CYP isoforms may also contribute to a lesser extent.[\[12\]](#)[\[13\]](#) 1-MPP itself is a known metabolite of drugs like urapidil, formed through cleavage of the parent molecule.[\[3\]](#)[\[14\]](#)

Data Presentation: Pharmacokinetic Parameters of Related Piperazine Derivatives in Rats

The following table provides pharmacokinetic data for buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats, which can serve as a reference for the potential pharmacokinetic profile of 1-MPP.

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (min) | Clearance (mL/min) | Bioavailability (%) | Reference |
|-----------|-------|--------------|--------------|-----------|------------|--------------------|---------------------|----------------------|
| Buspirone | IV | 5 | - | - | 25 | 13.1 | - | [15] |
| 1-PP | IV | 10 | - | - | 79 | 8.2 | - | [15] |
| Piperine | Oral | 20 | 983 | 2.0 | 73.4 | - | 24.1 | [16] |

In Vivo Pharmacology

The antipsychotic-like effects of 1-MPP have been evaluated in preclinical models. These effects are thought to be mediated, at least in part, by its activity at 5-HT1A receptors.

Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical screen for antipsychotic activity. In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the ability to escape the aversive stimulus. [1][11] While specific data for 1-MPP in this assay is not readily available, its 5-HT1A partial agonism suggests it would likely modulate this behavior. Typical doses for atypical antipsychotics like olanzapine and risperidone in rat CAR studies are in the range of 0.33-1.0 mg/kg.[17][18]

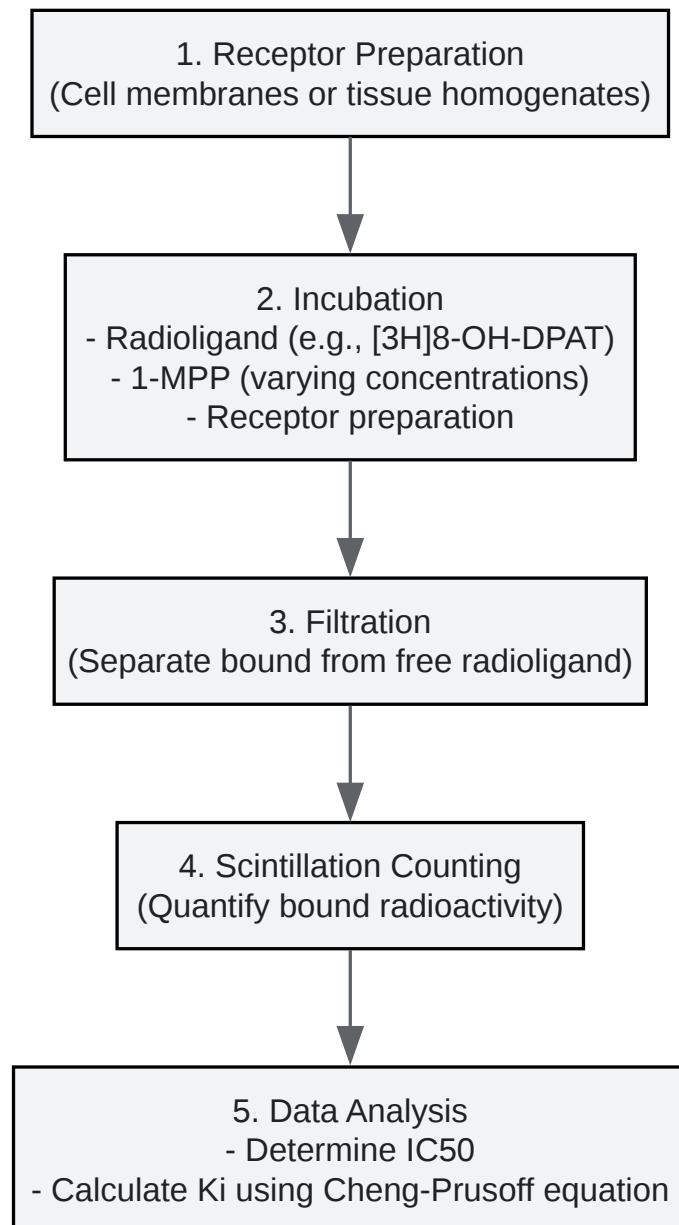
Amphetamine-Induced Stereotypy

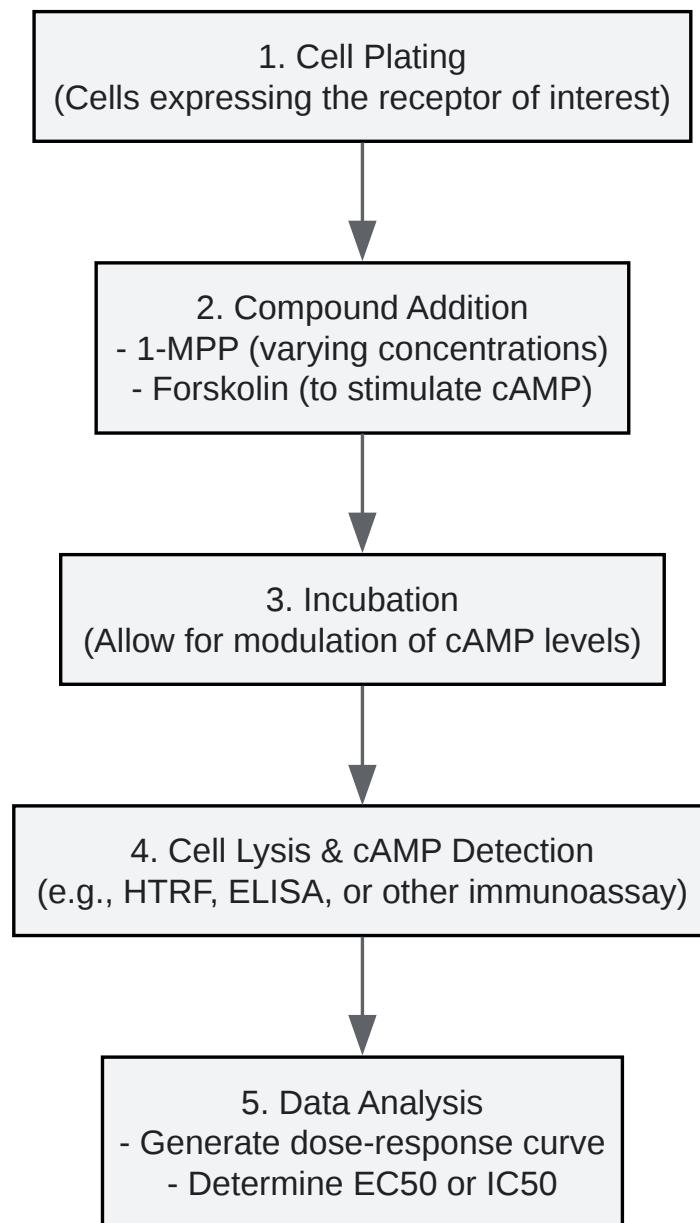
Amphetamine administration in rodents induces stereotyped behaviors such as sniffing, licking, and gnawing, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs are effective at blocking these behaviors.[9][19] The ability of 1-MPP to antagonize amphetamine-induced stereotypy would provide further evidence of its antipsychotic potential. Doses of amphetamine used to induce stereotypy in mice typically range from 2 to 16 mg/kg.[9][20]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a general procedure for a competitive radioligand binding assay to determine the affinity (K_i) of 1-MPP for a target receptor.





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